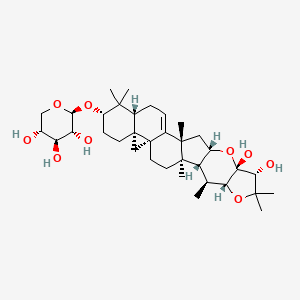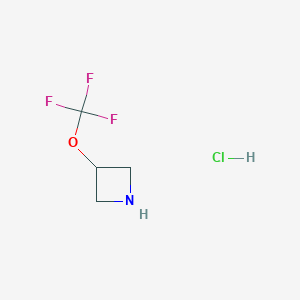
Cimiaceroside A
Übersicht
Beschreibung
Cimiaceroside A is a triterpene diglycoside isolated from the rhizome of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cimiaceroside A is typically isolated from the rhizome of Cimicifuga foetida through a series of extraction and purification steps. The process involves:
Extraction: The dried rhizome is extracted with methanol.
Partitioning: The methanol extract is partitioned between water and ethyl acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods but on a larger scale. This would involve optimizing the extraction process to maximize yield and employing industrial-scale chromatography systems for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Cimiaceroside A undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds to yield the aglycone and sugar moieties.
Oxidation: Oxidative modifications can occur at various positions on the triterpene skeleton.
Acetylation: Introduction of acetyl groups to hydroxyl functionalities.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Acetylation: Acetic anhydride in the presence of a base like pyridine is commonly used.
Major Products
Hydrolysis: Produces the aglycone and sugar components.
Oxidation: Yields various oxidized derivatives of the triterpene.
Acetylation: Results in acetylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the structural elucidation of related triterpenoids.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of cimiaceroside A involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-cancer: Induces apoptosis and inhibits cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cimiaceroside B
- Cimiracemoside D
- Cimidahurine
- α-D-glucopyranosyl-l-β-D-fructofuranoside
Uniqueness
Cimiaceroside A is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activities. Compared to similar compounds, it has shown promising results in various bioassays, highlighting its potential as a lead compound for drug development .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1R,5R,7S,10R,12R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-7-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O9/c1-17-23-19(43-35(40)26(17)44-30(4,5)28(35)39)14-32(7)21-9-8-20-29(2,3)22(42-27-25(38)24(37)18(36)15-41-27)10-11-33(20)16-34(21,33)13-12-31(23,32)6/h9,17-20,22-28,36-40H,8,10-16H2,1-7H3/t17-,18+,19-,20-,22-,23-,24-,25+,26+,27-,28+,31+,32-,33+,34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWXCVINJBVOAI-NMOPOQBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CCC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)OC8(C1OC(C8O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210643-83-7 | |
| Record name | Cimiaceroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210643837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIACEROSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJX35XW32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin and structural characterization of Cimiaceroside A?
A: this compound is a novel 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of the Cimicifuga racemosa plant. [] Its structure comprises a complex ring system with multiple functional groups, including hydroxyl, acetoxy, and epoxy groups. [, ] The molecular formula is C36H56O11. [] Structural elucidation was achieved using 1D and 2D NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS). []
Q2: What are the key structural features of this compound revealed by its spectroscopic data?
A: The spectroscopic data, particularly the circular dichroism (CD) spectrum, reveals this compound's cycloart-7-ene triterpene core structure. [] The strong negative maxima at 214–217 nm in the CD spectrum are characteristic of this structural class, as observed in related compounds like cimicifugoside and bugbanoside A. [] This core structure, confirmed through NMR analysis, forms the basis for understanding its potential biological activity.
Q3: Have any studies explored the potential biological activity of this compound?
A: While the isolation and structural characterization of this compound have been reported, [, ] there is limited research specifically focusing on its biological activity or potential therapeutic applications. Further research is needed to explore its interactions with biological targets and assess its potential benefits.
Q4: How does this compound compare structurally to other compounds isolated from Cimicifuga species?
A: this compound shares structural similarities with other cycloartane triterpene glycosides found in Cimicifuga species, such as cimigenol-3-O-β-D-xylpyranoside, actein, and cimiaceroside B. [, ] These compounds often differ in the presence and position of various functional groups, such as acetyl, hydroxyl, and methylmalonyl groups. [, ] Despite these variations, the shared core structure suggests potential similarities in their biosynthetic pathways and potential biological activities.
Q5: What are the implications of the structural similarities between this compound and other Cimicifuga compounds?
A: The structural similarities suggest that this compound might exhibit biological activities similar to other Cimicifuga compounds. For example, compounds like actein and 26-deoxyactein have shown anti-inflammatory and anti-tumor activities. [, ] While further research is necessary, these structural relationships offer a starting point for investigating the potential therapeutic benefits of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
